![molecular formula C10H19ClN2O2 B582147 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 1207840-19-4](/img/structure/B582147.png)
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride
Description
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride (CAS: 1041026-71-4) is a spirocyclic amine derivative widely used as a building block in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₁₈N₂O₂·HCl, with a molecular weight of 234.73 g/mol . The parent compound (CAS: 1041026-70-3) has a LogP value of 1.09, indicating moderate lipophilicity, and a polar surface area of 41.57 Ų, suggesting moderate solubility in aqueous environments . It is typically stored under inert gas at -20°C to ensure stability . This compound is commercially available from 12 suppliers, highlighting its importance in pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;/h11H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACALZQFMUCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704408 | |
Record name | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207840-19-4 | |
Record name | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Strategies
The spiro[3.3]heptane structure is typically assembled via intramolecular cyclization. Patent US10633381B2 describes the use of ring-closing metathesis or nucleophilic substitution to form the diazaspiro system. For example, a diamine precursor such as 1,3-diamine-propane derivative may undergo base-mediated cyclization in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (80–100°C). Alternative routes employ transition metal catalysts, though specific details remain proprietary.
Boc Protection of the Amine
Following cyclization, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical for preventing unwanted side reactions during subsequent functionalization. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) at 0–25°C, yielding tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Hydrochloride Salt Formation
The final step involves converting the Boc-protected free base into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the compound with hydrogen chloride (HCl) gas or a hydrochloric acid solution in an inert solvent such as ethyl acetate or diethyl ether. Precipitation of the hydrochloride salt occurs under cold conditions (0–5°C), followed by filtration and drying.
Table 1: Representative Reaction Conditions for Hydrochloride Salt Formation
Parameter | Typical Conditions |
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Solvent | Ethyl acetate, Diethyl ether |
HCl Source | 4 M HCl in dioxane, Gaseous HCl |
Temperature | 0–5°C |
Reaction Time | 1–2 hours |
Yield | 85–92% (reported in analogous syntheses) |
Analytical Characterization
Quality control of the final product involves spectroscopic and chromatographic methods:
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NMR Spectroscopy : Confirmatory H and C NMR data verify the spirocyclic structure and Boc protection. For instance, the tert-butyl group resonates at δ 1.43 ppm (H) and δ 28.1 ppm (C).
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Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 235.1 ([M+H]), consistent with the molecular formula .
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HPLC Purity : >98% purity is achieved via reverse-phase chromatography using acetonitrile/water gradients.
Challenges and Optimization
Spirocyclic Ring Instability
The diazaspiro[3.3]heptane core is prone to ring-opening under acidic or high-temperature conditions. Patent WO2010017047A1 highlights the use of low-temperature Boc protection (0°C) to mitigate decomposition.
Scalability Issues
Large-scale synthesis faces challenges in maintaining reaction homogeneity during cyclization. Stirring rates >500 rpm and slow reagent addition are recommended to improve yields.
Applications in Drug Discovery
This compound serves as a building block for KRas G12C inhibitors and microtubule-affinity regulating kinase (MARK) inhibitors. Its spirocyclic architecture enhances binding affinity to enzymatic pockets, as evidenced by its incorporation into preclinical candidates targeting neurodegenerative diseases .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations in 2,6-Diazaspiro[3.3]heptane Derivatives
Several analogs of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride have been synthesized with distinct substituents, leading to variations in physical and chemical properties:
Key Observations :
- Substituent Effects : Bulky groups like tert-butylsulfinyl increase steric hindrance, reducing reaction yields (e.g., 87% for 4d vs. 91% for 4g) .
- Optical Activity : The [α]²⁰D values vary significantly (±20.40 to +44.00), reflecting enantioselective synthesis pathways .
- Salt Forms : The hydrochloride and oxalate salts exhibit distinct solubility profiles. For example, the oxalate salt (CAS: 1041026-71-4) has a higher molecular weight (486.56 vs. 234.73) and is less lipophilic .
Comparison with Bicyclic and Spirocyclic Analogs
Compounds with bicyclic or alternative spirocyclic frameworks demonstrate structural and functional differences:
Key Observations :
Commercial Availability and Pricing
This compound and analogs are available at varying prices and purities:
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign sp³-hybridized carbons (e.g., δ 79.7 ppm for the tert-butyl group) and distinguish axial/equatorial protons in the spirocyclic system (e.g., J = 9.2–10.0 Hz coupling constants) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 431.1569 for 4d ) with <3 ppm error .
- Melting point : Use differential scanning calorimetry (DSC) to verify purity (e.g., 129–131°C for 4l ) .
Advanced Consideration : Overlapping signals in crowded aromatic regions (e.g., 7.60–7.00 ppm for 4d ) can be resolved via COSY or NOESY experiments to confirm spatial proximity of protons .
How does the spirocyclic architecture of 2,6-diazaspiro[3.3]heptane influence its reactivity in medicinal chemistry applications?
Advanced Research Question
The rigid spirocyclic core restricts conformational flexibility, enhancing binding affinity to targets like vasopressin receptors (). Key effects include:
- Steric shielding : The tert-butyl group prevents undesired nucleophilic attacks during coupling reactions .
- Chiral environment : The spiro junction creates distinct diastereotopic faces, critical for enantioselective catalysis (e.g., in GP2 protocols) .
- Hydrogen-bonding capacity : The diaza moiety participates in H-bonding with biological targets, as seen in analogs for neuropsychological disorder treatments .
What strategies address contradictions in reported yields or enantiomeric ratios for derivatives of this compound?
Advanced Research Question
- Reagent purity : Trace moisture in LiAlH₄ may reduce yields; pre-drying THF over molecular sieves is recommended .
- Chiral auxiliary selection : Compare (R)-tert-butylsulfinyl vs. (S)-p-tolylsulfinyl groups (e.g., 4m in ) to optimize enantioselectivity.
- Scale-up challenges : Pilot continuous flow reactors (industrial methods in ) to mitigate batch-to-batch variability.
How can researchers validate the stability of this compound under varying storage conditions?
Basic Research Question
- Storage protocols : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group .
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC-UV for decomposition products (e.g., free amine or oxalate salts) .
What role does the hydrochloride counterion play in modulating the compound’s solubility and crystallinity?
Advanced Research Question
- Salt formation : The HCl counterion improves aqueous solubility (critical for in vitro assays) by protonating the diaza nitrogen .
- Crystallinity : Compare hydrochloride vs. oxalate salts (e.g., hemioxalate in ) using PXRD to identify polymorphs with optimal stability .
How is this compound utilized in the synthesis of complex heterocycles or bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.